molecular formula C16H16N4Si B6310169 Bis(benzimidazol-1-yl)dimethylsilane CAS No. 1858256-89-9

Bis(benzimidazol-1-yl)dimethylsilane

Cat. No. B6310169
CAS RN: 1858256-89-9
M. Wt: 292.41 g/mol
InChI Key: KBCZJGLYXCEHIG-UHFFFAOYSA-N
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Description

Bis(benzimidazol-1-yl)dimethylsilane (BBDMS) is an organosilicon compound with a unique chemical structure. It is composed of two benzimidazole rings linked by a methylene bridge, with a dimethylsilane group attached to the benzimidazole rings. BBDMS has been found to have a wide range of applications, from organic synthesis to biomedical research.

Scientific Research Applications

Bis(benzimidazol-1-yl)dimethylsilane has been used in numerous scientific research applications, ranging from organic synthesis to biomedical research. In organic synthesis, Bis(benzimidazol-1-yl)dimethylsilane has been used as a catalyst in the synthesis of various organic compounds. In biomedical research, Bis(benzimidazol-1-yl)dimethylsilane has been used to study the mechanism of action of enzymes, to study the structure and function of proteins, and to study the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of Bis(benzimidazol-1-yl)dimethylsilane is not fully understood. However, it is believed that the two benzimidazole rings of Bis(benzimidazol-1-yl)dimethylsilane interact with enzymes and proteins, causing structural changes that can lead to changes in their function. Additionally, the dimethylsilane group of Bis(benzimidazol-1-yl)dimethylsilane is believed to interact with the active sites of enzymes and proteins, leading to changes in their catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(benzimidazol-1-yl)dimethylsilane are not fully understood. However, it has been found to have some effect on the activity of enzymes and proteins, as well as on the biochemical pathways of cells. It has also been found to have some effect on the metabolism of cells, as well as on their growth and development.

Advantages and Limitations for Lab Experiments

The advantages of using Bis(benzimidazol-1-yl)dimethylsilane in laboratory experiments include its high reactivity, its low toxicity, and its low cost. Additionally, Bis(benzimidazol-1-yl)dimethylsilane is relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of using Bis(benzimidazol-1-yl)dimethylsilane in laboratory experiments is its limited solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of Bis(benzimidazol-1-yl)dimethylsilane. These include its use as a catalyst in the synthesis of organic compounds, its use in biomedical research to study the mechanism of action of enzymes and proteins, its use in the development of new drugs, and its use in the study of biochemical and physiological effects of drugs. Additionally, Bis(benzimidazol-1-yl)dimethylsilane could be used in the development of new materials, such as polymers, and in the synthesis of new compounds with unique properties.

Synthesis Methods

Bis(benzimidazol-1-yl)dimethylsilane can be synthesized via a two-step reaction, beginning with the reaction of benzimidazole and dimethylsulfoxide (DMSO) and then followed by the reaction of the product with dimethylchlorosilane. The reaction is shown below:

Benzimidazole + DMSO → Bis(benzimidazol-1-yl)dimethylsilane
Bis(benzimidazol-1-yl)dimethylsilane + Dimethylchlorosilane → Bis(benzimidazol-1-yl)dimethylsilane

properties

IUPAC Name

bis(benzimidazol-1-yl)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4Si/c1-21(2,19-11-17-13-7-3-5-9-15(13)19)20-12-18-14-8-4-6-10-16(14)20/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCZJGLYXCEHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(N1C=NC2=CC=CC=C21)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(benzimidazol-1-yl)dimethylsilane

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